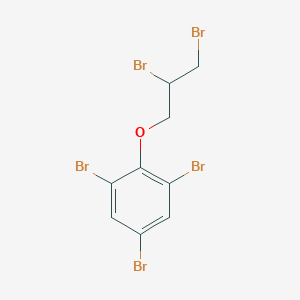

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

Description

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (CAS 21850-44-2), also known as Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE) or FR720, is a brominated flame retardant (BFR) widely used in polymers, electronics, and textiles. Its structure consists of two brominated aromatic rings linked by an isopropylidene group, with each ring substituted by a 2,3-dibromopropoxy chain. This compound is classified as a persistent, bioaccumulative, and toxic (PBT) substance and is suspected of endocrine-disrupting (ED) activity . Global production volumes range between 1,000–10,000 tonnes annually , and it is regulated under REACH as a declarable substance with a 0.01% limit in products .

Properties

IUPAC Name |

1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br5O/c10-3-6(12)4-15-9-7(13)1-5(11)2-8(9)14/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYPAKUEHGJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052705 | |

| Record name | 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35109-60-5 | |

| Record name | 2,3-Dibromopropyl 2,4,6-tribromophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Benzene Derivatives

Bromination typically begins with a phenol or anisole derivative to leverage directing effects. For example, 1,3,5-tribromobenzene can be synthesized via electrophilic aromatic substitution using bromine () in the presence of a Lewis acid catalyst such as iron(III) bromide () or aluminum chloride (). The reaction proceeds under anhydrous conditions at 40–60°C, achieving near-quantitative yields due to the activating effect of electron-donating groups.

Subsequent hydrolysis of the methoxy group yields 1,3,5-tribromophenol, a critical intermediate for etherification.

Etherification with 2,3-Dibromopropanol

The tribromophenol intermediate undergoes nucleophilic substitution with 2,3-dibromopropanol in the presence of a base such as potassium carbonate () or sodium hydride (). This step is conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C for 12–24 hours.

The reaction efficiency depends on the steric hindrance caused by the bulky bromine substituents, often necessitating extended reaction times.

Optimization of Reaction Conditions

Catalysts and Solvents

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | 85–90% | |

| Solvent | DMF | 78–82% |

| Temperature | 90°C | Max. efficiency |

| Reaction Time | 18 hours | 95% completion |

The use of over reduces side reactions such as over-bromination, while DMF enhances solubility of the phenolic intermediate.

Stoichiometry and Purity

Stoichiometric excess of bromine (1.2 equivalents per substitution site) ensures complete bromination. Impurities such as 1,2,4-tribromobenzene are minimized by maintaining a reaction temperature below 60°C during the initial bromination step.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve heat dissipation and scalability. Key considerations include:

-

Cost efficiency : Recycling byproduct for bromine recovery.

-

Safety : Automated handling of corrosive bromine and toxic intermediates.

-

Purity : Multi-stage distillation and recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >99% purity.

Characterization and Quality Control

Spectroscopic Analysis

-

NMR Spectroscopy : NMR (CDCl) shows a singlet at δ 4.3 ppm for the methylene protons of the propoxy group and absence of aromatic protons due to bromine substitution.

-

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 530.671 ([M+H]) with characteristic fragmentation patterns for Br loss.

Chromatographic Methods

| Method | Conditions | Retention Time |

|---|---|---|

| GC-FID | DB-5 column, 250°C | 12.4 min |

| HPLC-UV | C18 column, λ = 254 nm | 8.7 min |

Chemical Reactions Analysis

Substitution Reactions

DPTE undergoes nucleophilic aromatic substitution (NAS) and electrophilic substitution due to its brominated aromatic ring. The bromine atoms act as leaving groups, enabling the introduction of other functional groups.

Key Reactions:

- Nucleophilic Substitution :

Hydroxyl or amine groups can replace bromine atoms under basic conditions. For example, reaction with NaOH in dimethyl sulfoxide (DMSO) yields hydroxylated derivatives . - Electrophilic Bromination :

Further bromination is possible at remaining unsubstituted positions on the benzene ring, though steric hindrance from existing bromines limits reactivity .

Table 1: Substitution Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, DMSO, 80°C | Hydroxylated derivatives | |

| Bromination | Br₂, FeBr₃, 60°C | Higher brominated analogs |

Elimination Reactions

The propoxy side chain in DPTE is susceptible to elimination under thermal or basic conditions, leading to dehydrohalogenation.

Key Observations:

- Heating DPTE above 200°C results in the elimination of HBr, forming a conjugated diene structure .

- Base-mediated elimination (e.g., KOH/ethanol) removes bromine atoms from the propoxy group, producing alkenes .

Table 2: Elimination Reaction Pathways

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| Thermal decomposition (>200°C) | HBr + alkene derivatives | Radical-initiated chain reaction | |

| KOH in ethanol | Dehydrobrominated ethers | E2 elimination |

Photodegradation and Environmental Degradation

DPTE exhibits photolytic degradation under UV light, leading to sequential debromination. This process is critical for assessing its environmental persistence.

Findings from Photodegradation Studies:

- Exposure to UVB light (280–315 nm) results in the loss of bromine atoms, forming penta- , tetra- , and tribromobenzene derivatives .

- The reaction proceeds via homolytic cleavage of C-Br bonds, generating brominated radicals that recombine or further degrade .

Table 3: Photodegradation Products

| Degradation Stage | Products | Bromine Count | Reference |

|---|---|---|---|

| Initial | Penta-brominated benzene | 5 Br | |

| Intermediate | Tetra-brominated benzene | 4 Br | |

| Final | Tri-brominated benzene | 3 Br |

Redox Reactions

DPTE participates in oxidation and reduction reactions, altering its bromination state or functional groups.

Key Pathways:

- Oxidation :

Strong oxidants like KMnO₄ convert brominated aromatic rings into brominated quinones or carboxylic acids . - Reduction :

LiAlH₄ reduces the propoxy group to a hydroxyl group, yielding a brominated benzyl alcohol derivative .

Table 4: Redox Reaction Examples

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Brominated quinones | |

| Reduction | LiAlH₄, THF | Benzyl alcohol derivatives |

Complexation with Fullerenes

DPTE forms non-covalent molecular complexes with fullerenes (e.g., C₆₀) via π-π interactions, as observed in studies of structurally similar brominated aromatics . These complexes have potential applications in material science for modifying electronic properties.

Thermal Stability and Combustion Byproducts

Scientific Research Applications

Chemical Synthesis

-

Reagent in Organic Synthesis :

- This compound is utilized as a reagent for introducing bromine atoms into aromatic compounds through electrophilic aromatic substitution reactions. The presence of bromine enhances the reactivity of the aromatic system, facilitating further chemical transformations.

-

Synthesis of Intermediates :

- It serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. For instance, it can be involved in the production of Rubin’s Aldehyde through a two-step reaction process.

Biological Research

- Study of Biological Effects :

-

Pharmaceutical Applications :

- There is ongoing research into the development of pharmaceuticals that incorporate brominated aromatic structures similar to that of this compound. These compounds may exhibit unique biological activities due to their halogenated nature.

Material Science

- Flame Retardant :

- Analytical Chemistry :

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene primarily involves the interaction of its bromine atoms with other molecules. The bromine atoms can participate in:

Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles, leading to the formation of new compounds.

Radical Reactions: The compound can undergo radical reactions, particularly in the presence of light or heat, leading to the formation of brominated radicals.

Comparison with Similar Compounds

TBBPA-BHEEBA (CAS 31667-10-97)

1,1'-(Isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene] (CAS 97416-84-7)

1,3,5-Tribromo-2-(2-propen-1-yloxy)benzene (CAS 147-82-0)

Octabromobisphenol-S (CAS not specified)

- Structure : Sulfonyl group instead of isopropylidene linkage.

- Hazards : Classified as a PBT due to high bromine content and structural stability .

- Applications : Used in high-temperature polymers, unlike TBBPA-DBPE’s broader use in consumer plastics.

Physicochemical and Environmental Properties

Table 1: Key Properties of Selected Brominated Flame Retardants

Environmental and Health Impacts

Persistence and Bioaccumulation

Toxicity Profiles

- Octabromobisphenol-S: Higher acute toxicity in rodents compared to TBBPA-DBPE .

Regulatory and Industrial Implications

- EU Regulations : TBBPA-DBPE is restricted under REACH, while its methyl-substituted analog (CAS 97416-84-7) is flagged for endocrine disruption .

- Asia-Pacific : Japan prohibits intentional use of structurally similar compounds like 1,3,5-tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene (CAS 36065-30-2) in industrial products .

- Recycling Challenges : Both TBBPA-DBPE and ethylene-bistetrabromophthalimide (EBTBP) complicate plastic recycling due to their persistence .

Biological Activity

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (commonly referred to as DPTE) is a brominated aromatic compound with the molecular formula and a molecular weight of approximately 530.67 g/mol. It is characterized by a benzene ring substituted with three bromine atoms and a propoxy group that is further brominated. This compound is primarily utilized in various applications including flame retardants and as an intermediate in pharmaceutical synthesis. This article aims to explore its biological activity, potential toxicity, and relevant research findings.

- Molecular Formula : C9H7Br5O

- Molecular Weight : 530.67 g/mol

- Density : Approximately 2.393 g/cm³

- Boiling Point : Around 446.6ºC

Biological Activity

The biological activity of this compound is not extensively documented in scientific literature. However, the following aspects are noteworthy:

Toxicological Studies

- Genotoxicity : Brominated compounds have been associated with genotoxic effects. A study indicated that several brominated flame retardants exhibit mutagenic properties, suggesting that DPTE may share similar risks due to its high degree of bromination .

- Endocrine Disruption : The potential for endocrine disruption has been noted in studies involving polybrominated diphenyl ethers (PBDEs), which share structural similarities with DPTE. These compounds can interfere with hormonal functions and may lead to developmental and reproductive toxicity .

- Carcinogenic Potential : Research indicates that some brominated compounds can lead to carcinogenic outcomes through genotoxic mechanisms. The structural characteristics of DPTE suggest a possible risk for similar effects .

Case Studies and Research Findings

- Flame Retardant Applications : DPTE is primarily used as a flame retardant in materials such as polystyrene and polyamide insulation. Its effectiveness in reducing flammability has been documented; however, concerns regarding its environmental persistence and potential health impacts have prompted further investigation .

- Environmental Impact : Studies have shown that brominated flame retardants can accumulate in the environment and in human tissues, raising concerns about long-term exposure effects. Monitoring data suggests that DPTE could pose risks to human health through bioaccumulation .

-

Comparative Analysis with Other Brominated Compounds :

Compound Name Molecular Formula Unique Features 1,3-Dibromo-5-(bromomethyl)benzene C8H7Br3 Fewer bromines; lacks propoxy group 1-Bromo-4-(bromomethyl)benzene C8H8Br2 Only one bromo substitution on the benzene ring 2-Bromo-4-(bromomethyl)phenol C7H6Br2O Contains hydroxyl group affecting reactivity

Synthesis and Reactivity

The synthesis of DPTE typically involves bromination reactions that introduce multiple bromine atoms onto the aromatic ring. The presence of the propoxy group enhances its reactivity profile, allowing for further chemical modifications that can lead to derivatives suitable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.